(3-(Pyrrolidin-3-yl)phenyl)boronic acid
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Overview
Description
(3-(Pyrrolidin-3-yl)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidinyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pyrrolidin-3-yl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (3-(Pyrrolidin-3-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the boronic acid group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Nucleophiles like amines or alcohols, base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux conditions.
Major Products:
Oxidation: (3-(Pyrrolidin-3-yl)phenyl)phenol
Reduction: (3-(Pyrrolidin-3-yl)phenyl)methanol
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Pyrrolidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in the design of boron-containing drugs that can target specific biological pathways.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and diabetes.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of (3-(Pyrrolidin-3-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and receptor modulation. The pyrrolidinyl group enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
- (3-(Pyrrolidin-1-yl)phenyl)boronic acid
- (3-(Pyrrolidin-2-yl)phenyl)boronic acid
- (3-(Pyrrolidin-4-yl)phenyl)boronic acid
Comparison: (3-(Pyrrolidin-3-yl)phenyl)boronic acid is unique due to the position of the pyrrolidinyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H14BNO2 |
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Molecular Weight |
191.04 g/mol |
IUPAC Name |
(3-pyrrolidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12-14H,4-5,7H2 |
InChI Key |
USZKEDIUNDVJKN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2CCNC2)(O)O |
Origin of Product |
United States |
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